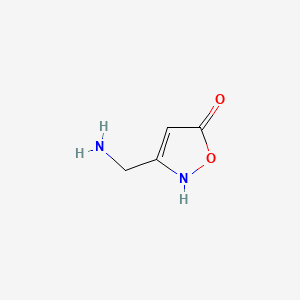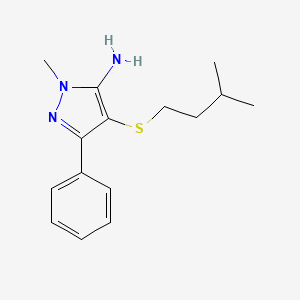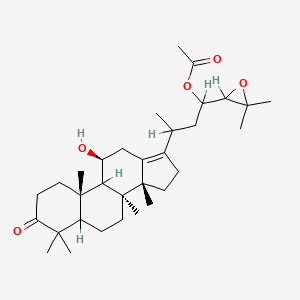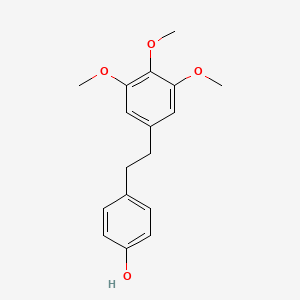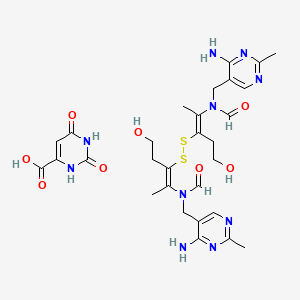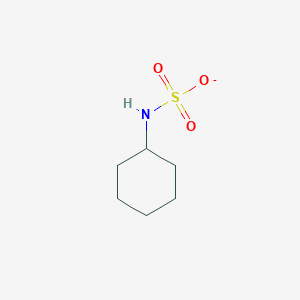
Cyclohexylsulfamate
説明
Cyclohexylsulfamate is an organic sulfamate oxoanion that is the conjugate base of cyclohexylsulfamic acid. It has a role as a human xenobiotic metabolite. It is a conjugate base of a cyclohexylsulfamic acid.
科学的研究の応用
1. Food Industry Applications
Sodium N-cyclohexylsulfamate, also known as sodium cyclamate, is extensively used in the food manufacturing industry. Its application status and detection methods in food have been a significant focus of research. For instance, Niu Lie-qi (2015) highlighted the importance of accurate detection and effective control of sodium N-cyclohexylsulfamate in food, considering its potential health hazards with excessive intake (Niu Lie-qi, 2015).
2. Chemical Properties in Aqueous Solutions
Research on cyclohexylsulfamates has explored their chemical properties in aqueous solutions. Studies by Rudan-Tasič and Klofutar (2004) and Klofutar et al. (2006) examined the volumetric properties of cyclohexylsulfamates in aqueous solutions, focusing on their structural interactions, such as ion-ion and ion-solvent interactions (Rudan-Tasič & Klofutar, 2004); (Klofutar & Rudan-Tasič, 2006).
3. Conductometric Studies
There have been conductometric studies involving cyclohexylsulfamates. Bešter-Rogač, Klofutar, and Rudan-Tasič (2010) conducted a conductometric study of symmetrical tetraalkylammonium cyclohexylsulfamates to explore the ion-pairing process of hydrophobic ions (Bešter-Rogač et al., 2010).
4. Nanofiltration Membrane Fabrication
Gui-E Chen et al. (2015) focused on the fabrication and characterization of a novel nanofiltration membrane by using sodium N-cyclohexylsulfamate (SCHS). Their study demonstrated how SCHS could enhance the water flux and salt rejection in the fabrication of thin-film composite polyamide membranes (Gui-E Chen et al., 2015).
5. Sensory Interaction Studies
Laffort, Walsh, and Spillane (2002) utilized cyclohexylsulfamate in their studies on sensory interactions, particularly focusing on the sweetness perception in binary mixtures. Their research provided insights into sweet taste suppression, synergism, or pure additivity using sodium cyclohexylsulfamate (Laffort et al., 2002).
特性
製品名 |
Cyclohexylsulfamate |
|---|---|
分子式 |
C6H12NO3S- |
分子量 |
178.23 g/mol |
IUPAC名 |
N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/p-1 |
InChIキー |
HCAJEUSONLESMK-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
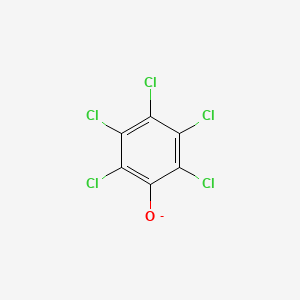
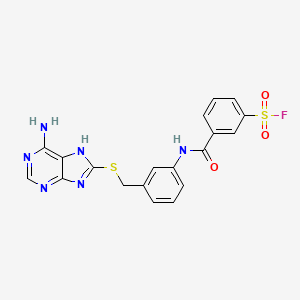
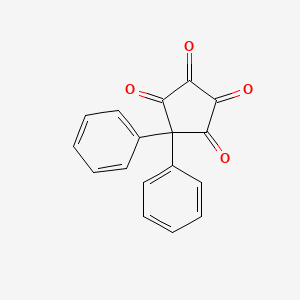
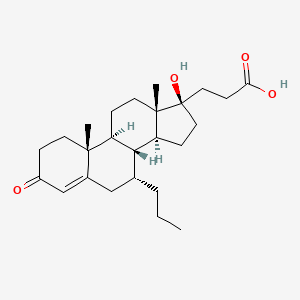
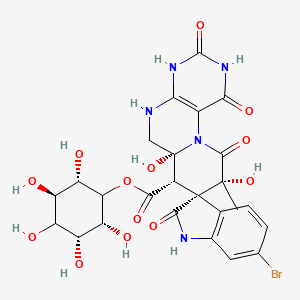
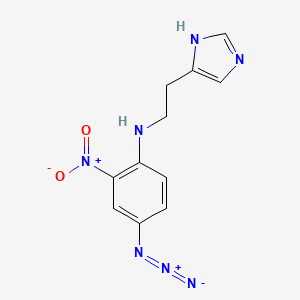
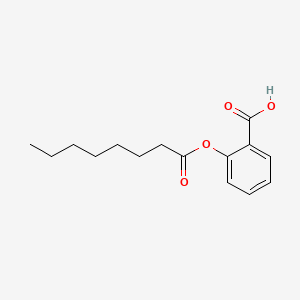
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1226933.png)
